5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid
Overview
Description
5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid is a useful research compound. Its molecular formula is C25H27N5O5 and its molecular weight is 477.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Apixaban open ring acid is Factor Xa (FXa) . FXa is a key enzyme in the coagulation cascade that catalyzes the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation .
Mode of Action
Apixaban open ring acid selectively inhibits Factor Xa in both its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . By inhibiting these enzymes, the compound prevents the formation of thrombin and subsequently, the formation of fibrin clots .
Biochemical Pathways
The inhibition of Factor Xa disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This results in a decrease in fibrin clot formation, thereby reducing the risk of thromboembolic events .
Pharmacokinetics
Apixaban has a bioavailability of approximately 50% . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration . The half-life of apixaban is approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total apixaban clearance occurring via renal excretion .
Result of Action
The molecular and cellular effects of Apixaban open ring acid’s action include a reduction in the formation of fibrin clots . This results in a decreased risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism .
Action Environment
Environmental factors such as diet, concomitant medications, and patient-specific factors like age, weight, and renal function can influence the action, efficacy, and stability of Apixaban open ring acid .
Properties
IUPAC Name |
5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-35-19-11-9-18(10-12-19)30-23-20(22(28-30)24(26)33)13-15-29(25(23)34)17-7-5-16(6-8-17)27-14-3-2-4-21(31)32/h5-12,27H,2-4,13-15H2,1H3,(H2,26,33)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXZVSMVCZWUPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCCC(=O)O)C(=N2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2206825-87-6 | |
Record name | Apixaban open ring acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CZ96X7Y2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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